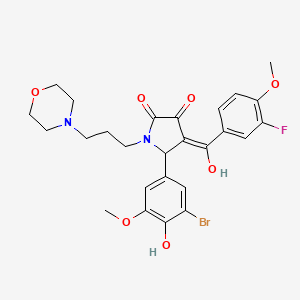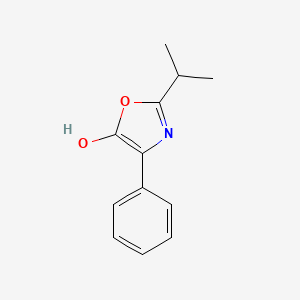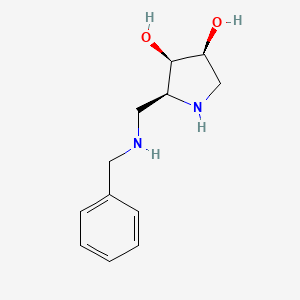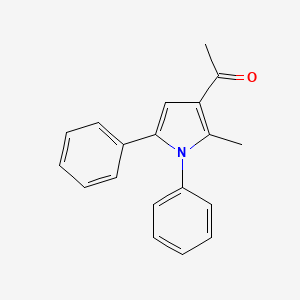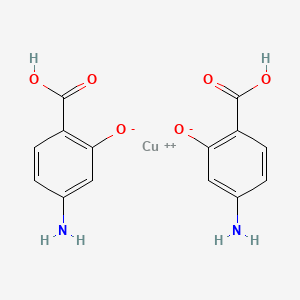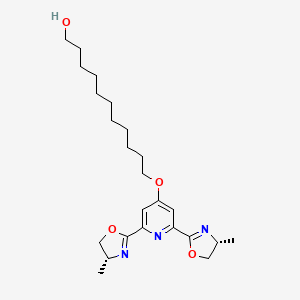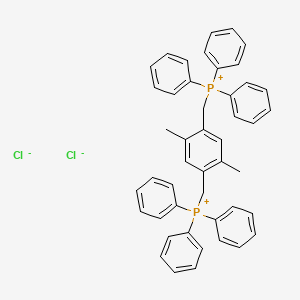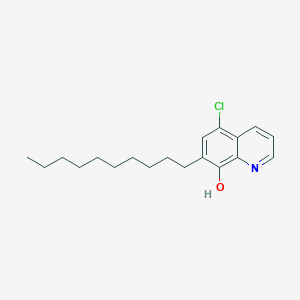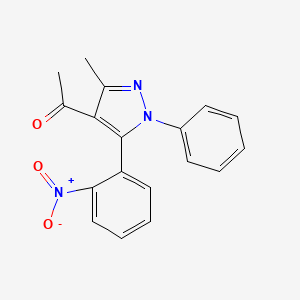
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a nitrophenyl group, a methyl group, and a phenyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with acetylacetone can yield 1-phenyl-3-methyl-5-pyrazolone.
Nitration: The introduction of the nitro group can be achieved through nitration reactions. For example, nitration of 1-phenyl-3-methyl-5-pyrazolone with nitric acid can introduce the nitro group at the desired position.
Acylation: The final step involves the acylation of the pyrazole derivative to introduce the ethanone group. This can be done using acyl chlorides or anhydrides under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes would involve rigorous purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. For example, halogenation can introduce halogen atoms into the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学研究应用
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Chemical Biology: The compound can be used as a probe to study biological processes. Its derivatives can be tagged with fluorescent or radioactive labels for imaging or tracking purposes.
作用机制
The mechanism of action of 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Material Properties: In materials science, the compound’s electronic structure and conjugation can influence its optical and electronic properties. For instance, the presence of the nitro group can affect the compound’s electron-withdrawing ability, impacting its behavior in electronic devices.
相似化合物的比较
Similar Compounds
1-(3-Methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone: Similar structure but with the nitro group at a different position on the phenyl ring.
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern and functional groups. The combination of the nitrophenyl, methyl, and phenyl groups on the pyrazole ring imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
142055-59-2 |
|---|---|
分子式 |
C18H15N3O3 |
分子量 |
321.3 g/mol |
IUPAC 名称 |
1-[3-methyl-5-(2-nitrophenyl)-1-phenylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(13(2)22)18(15-10-6-7-11-16(15)21(23)24)20(19-12)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI 键 |
BLONEGBCAUDOMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C(=O)C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
